molecular formula C6H7N3O B011727 3-Methylpyrazine-2-carboxamide CAS No. 104893-52-9

3-Methylpyrazine-2-carboxamide

Cat. No. B011727
M. Wt: 137.14 g/mol
InChI Key: WJGJXEZJUDFRJG-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-carboxamide is a heterocyclic organic compound . It has a molecular weight of 137.13928 and a molecular formula of C6H7N3O . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 3-Methylpyrazine-2-carboxamide consists of a pyrazine ring with a methyl group at the 3rd position and a carboxamide group at the 2nd position . The canonical SMILES representation is CC1=NC=CN=C1C(=O)N .

Scientific Research Applications

  • Herbicidal Inhibitors : A study on the synthesis of 3-arylsulfonylaminopyrazole-4-carboxamides and -carboxylates aimed to explore their potential as herbicidal inhibitors of acetohydroxyacetic acid synthase. However, none of the compounds tested were found to be biologically active (McFadden, Huppatz, & Halladay, 1993).

  • Anti-Depressant Activity : Research on 3-ethoxyquinoxalin-2-carboxamides revealed promising anti-depressant-like activity. Particularly, compound 6h demonstrated the highest pharmacophoric activity (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

  • Antileukemic Activity : Triazenopyrazoles with both ester and amide groups showed potential antileukemic activity, increasing survival time in mouse L-1210 leukemia assays by 60-120% (Shealy & O'dell, 1971).

  • Synthesis of Antituberculous Drugs : A study demonstrated the efficient synthesis of pyrazinamide, a key antituberculous drug, from 2,5-dimethylpyrazine using a molybdenum-antimony-titanium mixed oxide catalyst, highlighting an environmentally friendly approach (Kagarlitskii, Krichevskii, & Amirkhanova, 1999).

  • Anti-Mycobacterial Drugs : N-phenylpyrazine-2-carboxamides with simple substituents were found to have promising anti-mycobacterial activity and photosynthesis-inhibiting activity, suggesting potential for future anti-mycobacterial drugs (Zítko et al., 2015).

  • Soil Nitrification Inhibition : 3-Methylpyrazole-1-carboxamide (MPC) was evaluated as a soil nitrification inhibitor and found to be comparable to nitrapyrin in inhibiting ammonium nitrification, though less effective than etridiazole or 2-ethynylpyridine (McCarty & Bremner, 1990).

  • Synthetic Methodologies : Various studies have demonstrated novel synthetic routes and methodologies for synthesizing derivatives of 3-Methylpyrazine-2-carboxamide and related compounds, contributing to the field of organic chemistry and pharmaceutical synthesis. This includes improved methods for synthesizing 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide (Shen Zhi-qin, 2002) and novel routes for synthesizing pteridines (Albert & Ohta, 1970).

properties

IUPAC Name

3-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-5(6(7)10)9-3-2-8-4/h2-3H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGJXEZJUDFRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551839
Record name 3-Methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrazine-2-carboxamide

CAS RN

104893-52-9
Record name 3-Methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Oda, T Furuya, Y Morishita, Y Matsuzaki… - Journal of pesticide …, 2017 - jstage.jst.go.jp
… In the case of pyrazine-2-carboxamides, the 3-methylpyrazine-2-carboxamide derivative (4) showed moderate activity against both diseases. Compound 5, in which the substituent at …
Number of citations: 14 www.jstage.jst.go.jp
P Šlechta, AA Needle, O Jand'ourek… - International Journal of …, 2023 - mdpi.com
Tuberculosis remains a serious killer among infectious diseases due to its incidence, mortality, and occurrence of resistant mycobacterial strains. The challenge to discover new …
Number of citations: 8 www.mdpi.com
H Rueeger, R Lueoend, R Machauer… - Journal of Medicinal …, 2021 - ACS Publications
Starting from lead compound 4, the 1,4-oxazine headgroup was optimized to improve potency and brain penetration. Focusing at the 6-position of the 5-amino-1,4-oxazine, the insertion …
Number of citations: 7 pubs.acs.org
JG Barlind, UA Bauer, AM Birch, S Birtles… - Journal of medicinal …, 2012 - ACS Publications
A new series of pyrazinecarboxamide DGAT1 inhibitors was designed to address the need for a candidate drug with good potency, selectivity, and physical and DMPK properties …
Number of citations: 40 pubs.acs.org

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